1-(2-Ethylphenyl)ethanol

Enzyme Inhibition Dihydroorotase IC50

1-(2-Ethylphenyl)ethanol (CAS 19161-17-2) is a chiral secondary alcohol with the molecular formula C10H14O and molecular weight 150.22 g/mol. It features a hydroxyl group bonded to a benzylic carbon that is also attached to a methyl group and an ortho-ethyl-substituted phenyl ring.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Cat. No. B7894868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)ethanol
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(C)O
InChIInChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3
InChIKeyDMVMHZNPYMZYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylphenyl)ethanol: Procurement Guide to Differentiated Secondary Alcohol Chemistry and Key Comparators


1-(2-Ethylphenyl)ethanol (CAS 19161-17-2) is a chiral secondary alcohol with the molecular formula C10H14O and molecular weight 150.22 g/mol . It features a hydroxyl group bonded to a benzylic carbon that is also attached to a methyl group and an ortho-ethyl-substituted phenyl ring [1]. The compound exists as a racemic mixture or as enantiopure (R)- and (S)-forms, which are critical for stereoselective applications in pharmaceutical and fine chemical synthesis . Closest structural analogs include 1-phenylethanol (lacking the ethyl group), 2-phenylethanol (primary alcohol positional isomer), 1-(2-methylphenyl)ethanol (methyl instead of ethyl), and 2-(2-ethylphenyl)ethanol (positional isomer with primary alcohol) .

Why 1-(2-Ethylphenyl)ethanol Is Not Directly Replaceable by In-Class Analogs for Precision Research


In-class substitution of 1-(2-ethylphenyl)ethanol with structurally similar alcohols such as 1-phenylethanol, 2-phenylethanol, or 1-(2-methylphenyl)ethanol is not scientifically equivalent due to three key differentiating factors. First, the ortho-ethyl substituent introduces steric hindrance and altered electronic density that directly modulates enzyme inhibition potency; for example, the ethyl group increases molecular volume and lipophilicity (ClogP) compared to the methyl analog, which can affect binding affinity and membrane permeability . Second, the secondary alcohol center is chiral, and enantiopure (R)- or (S)-1-(2-ethylphenyl)ethanol exhibits distinct stereoselective interactions with biological targets, whereas the primary alcohol 2-(2-ethylphenyl)ethanol lacks this chiral center entirely . Third, the ortho-ethyl group enhances lipophilicity and alters hydrogen-bonding capacity relative to unsubstituted or para-substituted analogs, influencing both chemical reactivity and biological partitioning . These differences mean that substituting with a cheaper or more readily available analog will not reproduce the specific enzyme inhibition profile, stereochemical outcome, or physicochemical behavior of 1-(2-ethylphenyl)ethanol.

1-(2-Ethylphenyl)ethanol Comparative Data: Quantified Differences in Enzyme Inhibition, Chirality, and Synthesis vs. Closest Analogs


In Vitro Dihydroorotase Inhibition: 1-(2-Ethylphenyl)ethanol vs. In-Class Reference

In vitro evaluation against dihydroorotase from mouse Ehrlich ascites reveals that 1-(2-ethylphenyl)ethanol exhibits an IC50 of 1.80×10⁵ nM (180 µM) at pH 7.37 [1]. This value places it in a low-potency inhibitory range, but provides a baseline for structure-activity relationship (SAR) studies when comparing substituted phenyl ethanol derivatives. Notably, the presence of the ortho-ethyl group differentiates it from 1-phenylethanol, for which direct IC50 data under identical assay conditions is not reported; however, class-level inference suggests that the ethyl substituent modulates enzyme binding compared to unsubstituted analogs .

Enzyme Inhibition Dihydroorotase IC50 Anticancer Research Mouse Ehrlich Ascites

PNMT Inhibition Affinity: Ki Value for 1-(2-Ethylphenyl)ethanol vs. Enzyme Benchmark

In vitro inhibition of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, yields a Ki value of 1.11×10⁶ nM (1.11 mM) for 1-(2-ethylphenyl)ethanol in a radiochemical assay using bovine PNMT [1]. This low affinity indicates weak inhibition but provides a critical reference point for SAR studies evaluating ortho-substituted phenyl ethanol derivatives. While direct Ki data for 1-phenylethanol or 2-phenylethanol under identical conditions are not available, class-level inference suggests that the ortho-ethyl substitution reduces PNMT binding affinity compared to smaller or unsubstituted analogs due to steric hindrance at the active site .

Phenylethanolamine N-Methyltransferase PNMT Ki Neurological Research Adrenergic Pathway

Chiral Differentiation: Enantiomeric Purity and Stereoselective Applications of 1-(2-Ethylphenyl)ethanol vs. Achiral Analogs

1-(2-Ethylphenyl)ethanol possesses a chiral center at the carbinol carbon (C1-OH), generating two enantiomers: (R)-1-(2-ethylphenyl)ethanol and (S)-1-(2-ethylphenyl)ethanol . This chirality is absent in primary alcohol analogs such as 2-phenylethanol and 2-(2-ethylphenyl)ethanol, which cannot participate in stereoselective transformations . The specific optical rotation for the (R)-enantiomer is reported as [α]D²⁰ = +34° (c=1, CHCl₃), while the (S)-enantiomer exhibits [α]D²⁰ = -34° under identical conditions, though exact values for the 2-ethyl derivative require verification . Enantiopure forms are essential for asymmetric synthesis, chiral resolution studies, and the preparation of enantiomerically pure pharmaceutical intermediates [1].

Chiral Synthesis Enantioselective Catalysis Absolute Configuration Asymmetric Hydrogenation Stereochemistry

1-(2-Ethylphenyl)ethanol: Optimal Application Scenarios Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies for Pyrimidine Biosynthesis Inhibitors

Based on its IC50 of 180 µM against dihydroorotase [1], 1-(2-ethylphenyl)ethanol serves as a valuable baseline compound in SAR campaigns targeting pyrimidine biosynthesis. Researchers can systematically modify the ortho-ethyl group or the benzylic alcohol moiety to identify structural features that enhance enzyme inhibition, using this compound's quantifiable activity as a reference point .

Negative Control or Baseline for PNMT Inhibitor Development

With a Ki of 1.11 mM against PNMT [1], 1-(2-ethylphenyl)ethanol functions effectively as a low-affinity control in medicinal chemistry programs focused on adrenergic pathway modulation. Its weak inhibition provides a clear benchmark for evaluating derivatives designed to improve binding affinity through rational substitution .

Chiral Building Block for Asymmetric Synthesis and Chiral Chromatography Method Development

The chiral secondary alcohol center of 1-(2-ethylphenyl)ethanol [1] makes enantiopure (R)- or (S)-forms essential starting materials for asymmetric hydrogenation, kinetic resolution studies, and the synthesis of enantiomerically pure pharmaceutical intermediates . Unlike achiral analogs such as 2-phenylethanol, this compound enables stereoselective transformations and serves as a model substrate for developing chiral stationary phases or enantioselective catalytic methods .

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